molecular formula C7H5Cl2FO5S2 B14002345 Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- CAS No. 22243-86-3

Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-

Cat. No.: B14002345
CAS No.: 22243-86-3
M. Wt: 323.1 g/mol
InChI Key: XJEKIXIPMRWWSI-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is a chemical compound with the molecular formula C7H5Cl2FO4S It is a derivative of benzenesulfonyl fluoride, characterized by the presence of two chlorine atoms and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- typically involves the sulfonylation of a suitable aromatic precursor. One common method is the reaction of 3,5-dichlorophenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonyl derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is used as a reagent for the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.

Biology and Medicine

The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties enable its use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Fluoride: Lacks the chlorine and methylsulfonyl groups, making it less reactive in certain substitution reactions.

    3,5-Dichlorobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    Methylsulfonyl Chloride: Contains the methylsulfonyl group but lacks the aromatic ring and chlorine atoms.

Uniqueness

Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is unique due to the combination of its functional groups

Properties

CAS No.

22243-86-3

Molecular Formula

C7H5Cl2FO5S2

Molecular Weight

323.1 g/mol

IUPAC Name

(2,6-dichloro-4-fluorosulfonylphenyl) methanesulfonate

InChI

InChI=1S/C7H5Cl2FO5S2/c1-16(11,12)15-7-5(8)2-4(3-6(7)9)17(10,13)14/h2-3H,1H3

InChI Key

XJEKIXIPMRWWSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

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